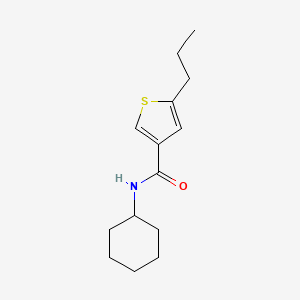

![molecular formula C23H34N4O3 B6083797 1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6083797.png)

1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone is a chemical compound that is commonly known as Remifentanil. It is a potent, short-acting synthetic opioid analgesic drug that is used in clinical settings for pain management during surgical procedures. Remifentanil has gained popularity due to its unique properties, including its rapid onset of action, short duration of action, and predictable pharmacokinetics. In

Mechanism of Action

Remifentanil exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding leads to the activation of the G protein-coupled receptor, which results in the inhibition of neurotransmitter release, including the release of substance P, which is involved in pain signaling. Remifentanil also activates the descending pain modulation pathway, which further enhances its analgesic effects.

Biochemical and Physiological Effects

Remifentanil has several biochemical and physiological effects. It produces dose-dependent respiratory depression, which is a significant concern in clinical settings. Remifentanil also causes dose-dependent hypotension, which can be managed by adjusting the dose or by using other medications. Remifentanil has a short half-life, which makes it an ideal drug for use in surgical procedures. It is rapidly metabolized by ester hydrolysis, and the resulting metabolites are excreted in the urine.

Advantages and Limitations for Lab Experiments

Remifentanil has several advantages and limitations for lab experiments. Its rapid onset of action and short duration of action make it an ideal drug for use in acute pain models. However, its potency and short half-life make it difficult to use in chronic pain models. Additionally, Remifentanil can produce respiratory depression and hypotension, which can affect the results of experiments. Therefore, careful monitoring of physiological parameters is necessary when using Remifentanil in lab experiments.

Future Directions

The future directions for Remifentanil research include investigating its potential use in the treatment of chronic pain and its effects on pain perception in different populations, including pediatric and geriatric patients. Additionally, further research is needed to understand the mechanisms underlying Remifentanil-induced respiratory depression and hypotension and to develop strategies to mitigate these side effects. Finally, the development of new formulations of Remifentanil with longer durations of action may expand its use in clinical settings.

Conclusion

In conclusion, Remifentanil is a potent, short-acting synthetic opioid analgesic drug that has unique properties that make it ideal for use in surgical procedures. Its mechanism of action involves binding to the mu-opioid receptor in the central nervous system, which leads to the inhibition of neurotransmitter release and the activation of the descending pain modulation pathway. Remifentanil has several advantages and limitations for lab experiments, and future directions for research include investigating its potential use in chronic pain, understanding its side effects, and developing new formulations.

Synthesis Methods

Remifentanil is synthesized by the esterification of 3-(4-morpholinyl)propylamine with 4-carboxyphenylpiperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acylation of the resulting amine with 2-piperidone under basic conditions. The synthesis of Remifentanil is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Remifentanil has been extensively studied in scientific research for its analgesic properties. It has been used in preclinical studies to investigate its effects on pain perception and its potential use in pain management. Remifentanil has also been used in clinical trials to evaluate its efficacy and safety in various surgical procedures, including cardiac surgery, neurosurgery, and obstetrics. Additionally, Remifentanil has been studied for its potential use in the treatment of acute and chronic pain.

properties

IUPAC Name |

1-(3-morpholin-4-ylpropyl)-5-(4-phenylpiperazine-1-carbonyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O3/c28-22-8-7-20(19-27(22)10-4-9-24-15-17-30-18-16-24)23(29)26-13-11-25(12-14-26)21-5-2-1-3-6-21/h1-3,5-6,20H,4,7-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTHYEQSWNALMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6083720.png)

![6-amino-4-(4-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6083743.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6083745.png)

![ethyl 3-(4-fluorobenzyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083751.png)

![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6083766.png)

![ethyl 3-iodo-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B6083769.png)

![1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6083782.png)

![2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6083786.png)

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6083789.png)

![6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6083805.png)

![N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6083810.png)